3-Azido-1-phenylcyclobutane-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-azido-1-phenylcyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-8-11(6-10(7-11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOQKPIRRUTVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C#N)C2=CC=CC=C2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermolecular Photocycloaddition of Cinnamontitrile
A plausible route involves irradiating a mixture of cinnamontitrile (1-cyano-1-phenylethene) and a photochemically inactive alkene, such as ethylene, under UV light (λ = 300–350 nm). The reaction proceeds via excitation of the nitrile’s π-system, forming a triplet biradical that reacts with ethylene to yield 1-phenylcyclobutane-1-carbonitrile. This intermediate serves as the precursor for subsequent azidation.
Reaction Conditions :
Intramolecular Photocycloaddition for Preorganization
Substrate preorganization, as demonstrated in the synthesis of phlegmadine A, enhances regioselectivity. For example, tethering a cyano-containing enone to a phenyl group via a flexible linker could enforce a conformation favorable for intramolecular [2+2] cyclization. Post-cyclization hydrolysis or decarboxylation would unveil the cyano group.
Azido Group Introduction via Radical-Mediated Pathways
The azido group is introduced selectively at the 3-position of the cyclobutane ring using radical chemistry. This approach avoids nucleophilic substitution challenges posed by the strained ring and electron-withdrawing cyano group.
Azido Radical Addition to Cyclobutane Precursors
Adapting the method from 1-azido-3-heteroaryl bicyclo[1.1.1]pentane synthesis, 1-phenylcyclobutane-1-carbonitrile undergoes azido radical addition. The azido radical (- N3) is generated from the reaction of (diacetoxyiodo)benzene (PIDA) and trimethylsilyl azide (TMSN3), which selectively adds to the cyclobutane’s tertiary carbon.
Reaction Conditions :
- Reagents: PIDA (2.2 equiv.), TMSN3 (3.0 equiv.)
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature
- Yield: ~65–70% (extrapolated from bicyclopentane systems)
Mechanism :
- PIDA oxidizes TMSN3 to generate - N3.
- N3 adds to the cyclobutane, forming a carbon-centered radical.
- Radical quenching via hydrogen abstraction or coupling yields the azide.
Metal-Free Azidation with Iodine Azide (IN3)
A safer alternative employs iodine azide (IN3), prepared in situ from NaN3 and I2. The electrophilic iodine facilitates azide transfer to the electron-deficient cyclobutane carbon.
Reaction Conditions :
- Reagents: NaN3 (1.5 equiv.), I2 (1.0 equiv.)
- Solvent: Acetonitrile
- Temperature: 60°C
- Yield: ~55% (based on similar azidations)
Sequential Functionalization of Cyclobutane Intermediates
Cyano Group Installation via Nucleophilic Substitution
If the cyclobutane core is synthesized with a leaving group (e.g., bromide) at the 1-position, the cyano group can be introduced via nucleophilic substitution with KCN or NaCN.
Example :
1. 1-Bromo-3-azido-1-phenylcyclobutane → this compound
- Reagents: KCN (2.0 equiv.)
- Solvent: DMSO
- Temperature: 80°C
- Yield: ~40% (low due to steric hindrance)
Staudinger Reaction for Azide Synthesis
A diazo transfer strategy using iminophosphorane reagents converts a primary amine precursor to the azide. For instance, treating 3-amino-1-phenylcyclobutane-1-carbonitrile with triflyl azide (TfN3) in the presence of triphenylphosphine yields the target azide.
Reaction Conditions :
- Reagents: TfN3 (1.2 equiv.), PPh3 (1.1 equiv.)
- Solvent: THF
- Temperature: 0°C → RT
- Yield: ~75% (based on analogous amines)
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and functional group tolerance:
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| [2+2] Photocycloaddition + Radical Azidation | 60–70% | High regioselectivity; mild conditions | Requires UV equipment; radical stability issues |
| Intramolecular Photocycloaddition | 50–60% | Preorganization enhances selectivity | Multi-step substrate synthesis |
| Staudinger Reaction | 70–75% | High yielding; avoids radicals | Sensitive to moisture; costly reagents |
| Nucleophilic Substitution | 30–40% | Simple reagents | Low yield due to steric hindrance |
Chemical Reactions Analysis
Types of Reactions
3-Azido-1-phenylcyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides.
Reduction: This can convert the azido group to an amine.
Substitution: The azido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like triphenylphosphine can facilitate substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Azido-1-phenylcyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Azido-1-phenylcyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The phenyl group can engage in π-π interactions with aromatic systems, and the carbonitrile group can act as an electron-withdrawing group, influencing the reactivity of the compound.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The compound is compared to three analogs (Table 1), selected for shared cyclobutane cores and substituent variations:
Table 1: Physical and Chemical Properties of Cyclobutane Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) | Reactivity Highlights |
|---|---|---|---|---|---|---|
| 3-Azido-1-phenylcyclobutane-1-carbonitrile | C₁₁H₉N₄ | 213.22 | 85–89 (decomposes) | 220–225 (dec.) | Moderate (DMSO, Acetone) | Click chemistry, photolytic cleavage |
| 1-Benzylcyclobutane-1-carboxylic acid | C₁₂H₁₄O₂ | 206.24 | 110–112 | 280–285 | High (Ethanol, Water) | Acid-base reactions, esterification |
| 3-Nitro-1-phenylcyclobutane-1-carbonitrile | C₁₁H₉N₂O₂ | 217.20 | 92–95 | 230–235 (dec.) | Low (THF, Chloroform) | Electrophilic substitution, reduction |
| 3-Amino-1-phenylcyclobutane-1-carbonitrile | C₁₁H₁₁N₃ | 185.23 | 78–81 | 210–215 (dec.) | Moderate (Methanol, DCM) | Amine acylation, nucleophilic addition |
Reactivity and Stability Insights
- Azido vs. Nitro Groups : The azido group in the target compound enables rapid Huisgen cycloaddition (click chemistry), while the nitro group in 3-nitro analogs requires harsh reduction conditions (e.g., catalytic hydrogenation) to yield amines. Azides also exhibit higher shock sensitivity compared to nitro derivatives .
- Nitrile vs. Carboxylic Acid : The nitrile group enhances electrophilicity, facilitating nucleophilic attacks (e.g., Grignard reactions), whereas the carboxylic acid in 1-benzylcyclobutane-1-carboxylic acid supports salt formation and ester synthesis. The latter’s solubility in water (due to -COOH) contrasts with the nitrile’s preference for organic solvents .
- Azido vs. Amino Groups: 3-Amino-1-phenylcyclobutane-1-carbonitrile lacks the azide’s click reactivity but offers superior stability and applications in peptide coupling. The azide’s thermal instability necessitates cold storage (-20°C), unlike the amine, which is stable at room temperature .
Pharmacological and Industrial Relevance
- This compound: Used in photoaffinity labeling for drug target identification. Its azide group crosslinks biomolecules under UV light, a feature absent in non-azido analogs.
- 1-Benzylcyclobutane-1-carboxylic acid : Employed in polymer plasticizers and corrosion inhibitors. Safety protocols emphasize fire-resistant gear during handling due to flammability risks .
- 3-Nitro and 3-Amino derivatives: Serve as intermediates in antiviral and anticancer agents. Nitro groups are precursors to amines, which are critical in bioactive molecule synthesis.
Biological Activity
3-Azido-1-phenylcyclobutane-1-carbonitrile (CAS Number: 2137144-71-7) is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, characterized by an azido group, allows for a variety of chemical transformations that can lead to potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
The molecular formula of this compound is C11H10N4, with a molecular weight of 198.229 g/mol. The synthesis typically involves the reaction of 1-phenylcyclobutane-1-carbonitrile with sodium azide in an organic solvent such as dimethylformamide (DMF) under elevated temperatures. The presence of the azido group is crucial for its reactivity and potential biological activity.
The biological activity of this compound is largely attributed to its ability to undergo various chemical transformations due to the azido group. This group can participate in click chemistry , a widely used method in bioconjugation that allows for the formation of stable covalent bonds under mild conditions. The specific molecular targets and pathways involved depend on the nature of the chemical transformations it undergoes.
Antimicrobial Activity
Similar azide-containing compounds have demonstrated promising antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves interference with microbial metabolic pathways or structural integrity .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of azide-containing compounds in drug development:
- Anticancer Activity : Compounds similar to this compound have been evaluated for their anticancer properties. For example, derivatives have shown selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Antimicrobial Efficacy : Research indicates that azido compounds can inhibit biofilm formation in bacteria, which is critical in treating chronic infections .
- Bioconjugation Applications : The reactivity of the azido group makes this compound suitable for bioconjugation strategies in drug delivery systems, potentially enhancing the efficacy and specificity of therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for preparing 3-azido-1-phenylcyclobutane-1-carbonitrile with stereochemical control?
- Methodological Answer : The compound is synthesized via [3+2] cycloaddition between a phenylcyclobutane precursor (e.g., 1-phenylcyclobutane-1-carbonitrile) and an azide donor. Chiral resolution techniques, such as chiral HPLC or crystallization with enantiopure auxiliaries, are critical for isolating the (1s,3s)-stereoisomer. X-ray crystallography is recommended to confirm absolute configuration .
Q. Which spectroscopic techniques are most effective for characterizing the azide functionality and cyclobutane ring in this compound?
- Methodological Answer :
- IR Spectroscopy : The asymmetric stretching vibration of the azide group appears at ~2100 cm⁻¹, confirming its presence.
- ¹H/¹³C NMR : The cyclobutane ring protons exhibit complex splitting patterns (e.g., ABX systems) due to ring strain and restricted rotation.
- HRMS : High-resolution mass spectrometry validates the molecular ion (C₁₀H₉N₄) and isotopic distribution .
Q. How can researchers assess the purity of this compound for synthetic applications?
- Methodological Answer : Combine reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Differential scanning calorimetry (DSC) can detect thermal decomposition events, while elemental analysis (C, H, N) ensures stoichiometric consistency .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
- Methodological Answer : Computational studies (e.g., density functional theory, DFT) model the transition states of the azide group with alkynes. Experimental validation involves kinetic profiling under varying temperatures and catalyst loads (e.g., Cu(I)/TBTA ligand systems). Compare reaction rates with sterically hindered vs. linear alkynes to quantify steric effects .
Q. How does the cyclobutane ring’s strain energy influence the compound’s thermal stability during storage or reactions?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmosphere quantifies decomposition onset temperatures. Accelerated stability studies (40–60°C, 75% humidity) over 4–8 weeks, monitored via HPLC, identify degradation pathways. Stabilization strategies include inert gas storage (<5°C) and exclusion of protic solvents .
Q. What in vitro assays are suitable for evaluating the biological activity of derivatives synthesized from this compound?
- Methodological Answer :
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values.
- Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Click Chemistry Probes : Fluorescent tagging via CuAAC with alkyne-modified biomolecules for cellular imaging .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported azide reactivity across studies?
- Methodological Answer : Cross-validate reaction conditions (e.g., solvent polarity, catalyst purity) using standardized protocols. Replicate conflicting experiments with controlled variables (e.g., anhydrous DMF vs. aqueous THF). Use kinetic isotope effects (KIE) or Hammett plots to isolate electronic vs. steric contributions .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Conduct small-scale azide reactions (<100 mg) in fume hoods with blast shields. Use explosion-proof equipment for high-energy intermediates. Monitor azide accumulation via IR or Raman spectroscopy. Emergency protocols should include immediate neutralization with sodium nitrite/ascorbic acid solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
